Furan, 2,2'-(1-methylethylidene)bis-
Overview
Description
“Furan, 2,2’-(1-methylethylidene)bis-” is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . It is also known by other names such as "Furan, 2,2-(1-Methylethylidene)Bis-" .
Synthesis Analysis
The synthesis of furan derivatives has been reported in various studies. For instance, the synthesis of Ditetrahydrofurylpropane was achieved via hydrogenation of 2,2-di-2-furylpropane . The synthesis of 2,5-bis[(2-oxiranylmethoxy)methyl] furan (BOF) was also reported, starting from 2,5-bis(hydroxymethyl) furan .Molecular Structure Analysis
The molecular structure of “Furan, 2,2’-(1-methylethylidene)bis-” consists of a furan ring with a methylethylidene bridge .Chemical Reactions Analysis
While specific chemical reactions involving “Furan, 2,2’-(1-methylethylidene)bis-” are not detailed in the search results, furan derivatives are known to undergo various chemical reactions. For example, furfural, a derivative of furan, can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan .Physical And Chemical Properties Analysis
“Furan, 2,2’-(1-methylethylidene)bis-” is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Rubber Manufacturing
2,2-Di(2-furyl)propane: is a precursor to bis(tetrahydrofuryl)propane , a rubber additive used in the production of high vinyl content rubber . This type of rubber is essential for manufacturing high-performance tires, offering improved grip and durability.
Pharmaceutical Research
In pharmaceuticals, this compound is utilized for proteomics research, which involves the study of proteomes and their functions . The insights gained from this research can lead to the development of new drugs and therapeutic strategies.
Materials Science
The compound’s role in materials science is linked to its use in the synthesis of polymers and coatings. Its derivatives can enhance the properties of materials, such as resistance to heat and chemical degradation .
Chemical Synthesis
2,2-Di(2-furyl)propane serves as a building block in chemical synthesis, particularly in the formation of complex organic compounds. It’s involved in reactions that produce various furan derivatives, which are valuable in synthesizing a wide range of chemicals .
Environmental Science
While specific applications in environmental science are not directly cited, the compound’s derivatives could potentially be used in the development of environmentally friendly materials or processes .
Energy Production
The compound’s derivatives, obtained from biomass, are explored for their potential in energy production, especially as part of biofuels and other renewable energy sources .
Food Industry
Although direct applications in the food industry are not detailed, furan derivatives, related to 2,2-Di(2-furyl)propane, are sometimes used as flavoring agents or in food packaging materials .
Biotechnology
In biotechnology, 2,2-Di(2-furyl)propane is used in proteomics research, aiding in the understanding of protein interactions and functions, which is crucial for advancing biotechnological applications .
Nanotechnology
Applications in nanotechnology are not explicitly mentioned, but the compound’s role in polymer synthesis could contribute to the creation of nanocomposites and nanostructured materials .
Mechanism of Action
Target of Action
It is known to be a condensation product of furan and acetone , suggesting that its targets could be related to these compounds.
Mode of Action
2,2-Di(2-furyl)propane is synthesized through the reaction of two equivalents of furan and one equivalent of acetone, employing concentrated hydrochloric acid as the catalyst . The two furan moieties in 2,2-Di(2-furyl)propane may further react, at their respective unsubstituted 5-positions, with additional acetone .
Biochemical Pathways
It is a precursor (via hydrogenation) to the rubber additive bis(tetrahydrofuryl)propane used in the manufacture of high vinyl content rubber for high-performance tires .
Pharmacokinetics
It is a relatively high boiling liquid (boiling point: 85−90 °c at 13 torr ), which may impact its bioavailability.
Result of Action
It is known to be a precursor to the rubber additive bis(tetrahydrofuryl)propane, suggesting that its action may result in the production of this compound .
Action Environment
It is known to be a relatively high boiling liquid , suggesting that temperature could be a significant environmental factor influencing its action.
Safety and Hazards
Future Directions
The future directions for “Furan, 2,2’-(1-methylethylidene)bis-” and other furan derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications. As furan is a versatile compound with potential for use in various industries, continued research into its derivatives is likely .
properties
IUPAC Name |
2-[2-(furan-2-yl)propan-2-yl]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBSTYYRPIFDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CO1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073416 | |
Record name | Furan, 2,2'-(1-methylethylidene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Furan, 2,2'-(1-methylethylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Furan, 2,2'-(1-methylethylidene)bis- | |
CAS RN |
17920-88-6 | |
Record name | 2,2′-(1-Methylethylidene)bis[furan] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17920-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Di-2-furylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017920886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2,2'-(1-methylethylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan, 2,2'-(1-methylethylidene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DI-2-FURYLPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XD66N8BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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